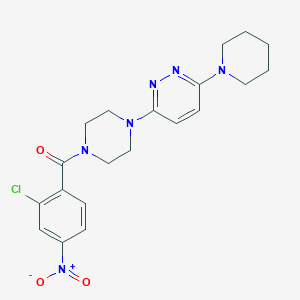

(2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, (2-Chloro-4-nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, related compounds have been studied for their potential use in medical applications, such as anti-tuberculosis and anticancer treatments. For instance, a side product in the synthesis of a new anti-tuberculosis drug candidate, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been structurally characterized, indicating the relevance of such compounds in drug development . Similarly, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been synthesized and tested for their anticancer and antituberculosis activities, with some showing significant results .

Synthesis Analysis

The synthesis of related compounds involves the reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives . This method is described as simple and convenient, suggesting that similar methodologies could potentially be applied to the synthesis of the compound . The structural characterization of these compounds is achieved through elemental analysis and spectral studies, which are crucial for confirming the identity and purity of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined, as in the case of the side product in benzothiazinone synthesis, where crystal and molecular structure analysis was reported . Such analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the studies of similar compounds suggest that they may undergo reactions typical of piperazine and nitrophenyl moieties. These could include nucleophilic substitution reactions due to the presence of the chloro group and potential redox reactions involving the nitro group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that such properties would be influenced by the presence of the piperazine and nitrophenyl groups. These groups can affect the compound's solubility, stability, and reactivity, which are important factors in drug design and synthesis .

科学的研究の応用

Therapeutic Developments

- Macozinone for TB Treatment : The compound is structurally related to macozinone, a piperazine-benzothiazinone (PBTZ169), currently under Phase 1/2 clinical studies for tuberculosis (TB) treatment. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showing promise for more efficient TB drug regimens (Makarov & Mikušová, 2020).

Chemical Properties and Reactions

Nucleophilic Aromatic Substitution of the Nitro-Group : Research into nucleophilic aromatic substitution reactions involving compounds with nitro groups and piperidine demonstrates quantitative yields, highlighting the compound class's relevance in producing derivatives through specific chemical pathways (Pietra & Vitali, 1972).

Synthesis of 1,2-Oxazines and Related Compounds : The synthesis and chemical reactions involving oxazines and benzoxazines, which can be related to the structural motifs present in the compound of interest, show significant variability and potential for creating diverse chemical entities with potential applications in drug development and other fields (Sainsbury, 1991).

Piperazine Derivatives for Therapeutic Use : Piperazine, a core structure in the compound of interest, is significant in drug design, showing varied therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underscoring the importance of this chemical class in therapeutic developments (Rathi, Syed, Shin, & Patel, 2016).

作用機序

Target of Action

Compounds with similar structures have been found to interact with various receptors or enzymes in the body. For example, piperazine derivatives have been known to interact with a variety of targets, including G-protein coupled receptors and ion channels .

Biochemical Pathways

Depending on the specific target, the compound could influence various biochemical pathways. For instance, if the compound targets a receptor involved in signal transduction, it could affect downstream signaling pathways and ultimately influence cellular functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on several factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Piperazine derivatives, for instance, are generally well absorbed and widely distributed in the body .

Result of Action

The molecular and cellular effects would depend on the specific target and pathway affected by the compound. This could range from changes in cell signaling and function to potential therapeutic effects for certain conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its interaction with its target .

特性

IUPAC Name |

(2-chloro-4-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O3/c21-17-14-15(27(29)30)4-5-16(17)20(28)26-12-10-25(11-13-26)19-7-6-18(22-23-19)24-8-2-1-3-9-24/h4-7,14H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUNJOOKIYWUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)

![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)